Calcon

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

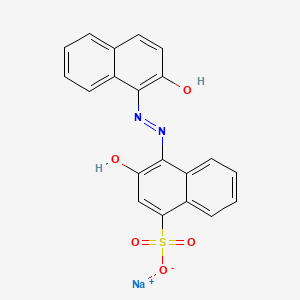

Calcon is a biochemical indicator of calcium.

Aplicaciones Científicas De Investigación

Tratamiento de Aguas Residuales

Calcon, un colorante azoico, se utiliza en estudios relacionados con el tratamiento de aguas residuales. La degradación de this compound en un medio acuoso mediante ultrasonidos de baja frecuencia se llevó a cabo estudiando el efecto de diferentes parámetros en la eliminación de contaminantes, como la potencia ultrasónica aplicada, el tiempo de sonicación, el pH inicial de la solución irradiada, la concentración del colorante y la profundidad de inmersión del sonotrodo del procesador ultrasónico {svg_1}. Los resultados indicaron que las mejores eficiencias de eliminación del compuesto azoico se lograron con potencias acústicas que iban de 90 a 100 W, pH ácido, menor concentración de colorante (5 mg/L) y una profundidad de inmersión del sonotrodo de 5 cm {svg_2}.

Producción de Hidrógeno Verde

En un estudio, se investigó la producción de gas hidrógeno verde (H2) en el compartimento catódico, junto con la oxidación electroquímica (EO) de una solución acuosa que contiene el colorante this compound en el compartimento anódico, en una celda electroquímica de tipo PEM impulsada por una fuente de energía fotovoltaica (PV) {svg_3}. Los resultados mostraron que la EO del colorante this compound después de 180 min de tiempo de electrólisis aplicando 30 mA cm−2 alcanzó hasta el 90% de degradación y el 57% de eliminación de TOC {svg_4}.

Degradación Electroquímica Fotovoltaica

El colorante this compound se utiliza en estudios relacionados con la degradación impulsada electroquímicamente por energía fotovoltaica. Se estudió la degradación del colorante this compound con producción simultánea de hidrógeno verde en una celda electroquímica de tipo PEM impulsada por una fuente de energía fotovoltaica {svg_5}. Los resultados del análisis por espectroscopia UV-vis y carbono orgánico total (TOC) mostraron claramente que la oxidación electroquímica (EO) del colorante this compound alcanzó hasta el 90% de degradación y el 57% de eliminación de TOC {svg_6}.

Estudio del Mecanismo de Degradación del Colorante

El colorante this compound se utiliza en estudios para comprender el mecanismo de degradación del colorante. Se utilizó el análisis de espectrometría de masas de cromatografía líquida de alto rendimiento (LC/MS) para proponer y discutir un posible mecanismo de degradación del colorante this compound {svg_7}.

Estudio del Impacto Ambiental

El colorante this compound se utiliza en estudios de impacto ambiental. Se llevó a cabo la degradación del colorante this compound en un medio acuoso mediante ultrasonidos de baja frecuencia para comprender el impacto ambiental de estos colorantes {svg_8}.

Gestión de Residuos Industriales

El colorante this compound se utiliza en estudios relacionados con la gestión de residuos industriales. Se llevó a cabo la degradación del colorante this compound en un medio acuoso mediante ultrasonidos de baja frecuencia para comprender el impacto de estos colorantes en los residuos industriales {svg_9}.

Mecanismo De Acción

Target of Action

Calcon, also known as Mordant Black 17, is primarily used as a biochemical indicator . It is employed to identify nitrite ions present in aqueous solutions .

Mode of Action

This compound’s mode of action involves its interaction with calcium ions . It is known to neutralize gastric acid rapidly and effectively. It may adversely activate ca dependent processes, leading to secretion of gastric and hydrochloric acid .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to calcium signal transduction . This process involves the interactions between calcium ions and numerous proteins to mediate communication between cells. Calmodulin, a calcium-modulated protein, plays a vital role in this process .

Result of Action

The result of this compound’s action is the identification of nitrite ions in aqueous solutions . It also serves as an optical sensor for gauging acidic substances within water . In the field of wastewater treatment, this compound aids in the elimination of nitrate and nitrite ions .

Action Environment

The action environment of this compound is typically aqueous solutions where it functions as a dye to identify nitrite ions . Environmental factors such as pH and the presence of other ions could potentially influence this compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Calcon interacts with various biomolecules, particularly in the context of calcium estimation. It is used in conjunction with Ethylenediaminetetraacetic acid (EDTA) and a commercial photoelectric titrimeter . The nature of these interactions involves the binding of this compound to calcium, facilitating its detection and quantification .

Cellular Effects

The effects of this compound on cells are primarily related to its role in calcium detection. Calcium is a vital element involved in numerous cellular processes, including muscle contraction, nerve excitability, and enzyme reactions . By facilitating the measurement of calcium, this compound indirectly influences these cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its binding interactions with calcium. This binding allows for the detection and quantification of calcium, providing insights into calcium-dependent processes at the molecular level .

Metabolic Pathways

This compound’s involvement in metabolic pathways is primarily related to calcium metabolism. By facilitating the detection of calcium, it indirectly interacts with enzymes and cofactors involved in calcium-dependent processes .

Propiedades

Número CAS |

2538-85-4 |

|---|---|

Fórmula molecular |

C20H14N2NaO5S |

Peso molecular |

417.4 g/mol |

Nombre IUPAC |

sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O5S.Na/c23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h1-11,23-24H,(H,25,26,27); |

Clave InChI |

DUAOEJHKAFVBAC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O.[Na] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Calcon; NSC-47714; NSC 47714; NSC47714. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.